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molecular formula C8H6F3NO3 B1363154 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene CAS No. 344-39-8

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Cat. No. B1363154
M. Wt: 221.13 g/mol
InChI Key: RBEXRIBHQSUANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06835745B2

Procedure details

A solution of 4-nitro-3-trifluoromethylanisole (26 g, 120 mmol) in ethyl acetate (250 mL) was hydrogenated over 10% palladium on carbon (5.3 g) at 50 psi for 1.5 h. At this time, the solution was filtered through Celite and washed with ethyl acetate (250 mL). The filtrate was concentrated in vacuo to give the title compound (22 g, 97%) as an amber oil which was pure enough for further use.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]([F:15])([F:14])[F:13])([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]([F:13])([F:14])[F:15]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At this time, the solution was filtered through Celite
WASH
Type
WASH
Details
washed with ethyl acetate (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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